molecular formula C8H18ClN B2903259 3,3-Dimethylcyclohexanamine hydrochloride CAS No. 226549-07-1

3,3-Dimethylcyclohexanamine hydrochloride

Cat. No.: B2903259
CAS No.: 226549-07-1
M. Wt: 163.69
InChI Key: DTIIIRPTARKHJA-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of cyclohexanamine, where two methyl groups are attached to the third carbon of the cyclohexane ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclohexanamine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the reaction of cyclohexanone with methyl iodide in the presence of a strong base to form 3,3-dimethylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield 3,3-Dimethylcyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It is studied for its potential biological activity and interactions with biomolecules. Studies focus on the structural characteristics of compounds and their interactions with biological systems, such as the amantadine-sensitive transport system .
  • Medicine It is investigated for potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
  • Industry It is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Chemical Reactions and Properties

3,3-Dimethylcyclohexanamine hydrochloride can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. Major products include 3,3-Dimethylcyclohexanone or 3,3-Dimethylcyclohexanoic acid.
  • Reduction It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The amine group can participate in nucleophilic substitution reactions to form various derivatives using reagents like alkyl halides or acyl chlorides.

Amantadine Transport System Interaction

Research indicates that this compound interacts with the amantadine transport system .

  • Cyclic and linear alkylamines, including those with a cyclohexane moiety, can significantly reduce amantadine uptake .
  • The inhibitory effects are greater with higher lipophilicity, suggesting that compound lipophilicity is a key factor in interacting with the amantadine transport system .
  • The conformation of the lipophilic hydrocarbon structure is important for interacting with both the amantadine transport system and NMDA receptors .

Safety and Hazards

3,3-Dimethylcyclohexan-1-amine presents several hazards :

  • It is a flammable liquid and vapor .
  • It causes severe skin burns and eye damage .
  • Safety precautions include avoiding heat, sparks, open flames, and hot surfaces, keeping containers tightly closed, and using non-sparking tools .

Structural and Physical Properties

  • Molecular Formula: C8H18ClN
  • Synonyms: 3,3-dimethylcyclohexan-1-amine, 37694-43-2, 3,3-Dimethyl-cyclohexylamine
  • The presence of two methyl groups on the cyclohexane ring imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylcyclohexanone
  • 3,3-Dimethylcyclohexanoic acid
  • Cyclohexanamine

Uniqueness

3,3-Dimethylcyclohexanamine hydrochloride is unique due to the presence of two methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in various applications .

Biological Activity

Overview

3,3-Dimethylcyclohexanamine hydrochloride (CAS Number: 226549-07-1) is a chemical compound with the molecular formula C8H18ClN. It is a derivative of cyclohexanamine, characterized by the presence of two methyl groups attached to the third carbon of the cyclohexane ring. This structural modification imparts unique steric and electronic properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Weight : 165.69 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and organic solvents
  • pH : Typically acidic due to the hydrochloride salt form

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It acts as a ligand for specific receptors and enzymes, potentially modulating their activity. The exact pathways involved can vary based on the biological context in which the compound is applied.

1. Pharmacological Effects

Research indicates that this compound may exhibit stimulant effects similar to those of other amines. Its potential applications include:

  • Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions by enhancing neurotransmitter release.
  • Mood Elevation : The compound has been investigated for its potential antidepressant effects.

2. Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : Studies have shown that high doses can lead to adverse effects such as hypertension, tachycardia, and seizures .
  • Chronic Exposure Risks : Long-term exposure may result in respiratory issues and skin irritation due to its irritating properties .

Case Studies

Several case studies have documented the effects and safety profile of this compound:

StudyFindings
Study 1Reported stimulant effects in animal models, including increased locomotor activity.
Study 2Documented cases of toxicity in humans following misuse, highlighting risks associated with overdose .
Study 3Investigated its role as a potential precursor in synthesizing novel therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been analyzed to understand how its chemical structure influences biological activity:

Structural FeatureEffect on Activity
Methyl GroupsEnhance lipophilicity, potentially increasing receptor binding affinity.
Cyclohexane RingProvides structural rigidity that may influence pharmacodynamics.

Applications in Research and Industry

The compound has diverse applications:

  • Chemical Synthesis : Used as an intermediate in organic synthesis.
  • Pharmaceutical Development : Investigated for developing new drugs targeting neurological disorders.
  • Industrial Use : Employed in producing specialty chemicals due to its reactivity.

Properties

IUPAC Name

3,3-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIIRPTARKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL RBF was charged with 3,3-dimethylcyclohexanone (3.48 g, 27.6 mmol), hydroxylamine hydrochloride (2.01 g, 29.0 mmol), and 20 mL of MeOH. This mixture was heated to 60° C. for 1 h. To this solution was added Raney Nickel (approx 300 mg). This mixture was placed under a hydrogen atmosphere (1 atm) and heating was continued (60° C.) for 12 h. After that time, the solution was filtered, acidified with 1M HCl, and concentrated to give 3,3-dimethylcyclohexanamine HCl as an off-white solid. Step 2: A 20 mL vial was charged with (R)-3-(2-(tert-butylamino)-6-o-tolylquinolin-3-yl)-2-methylpropanoic acid (0.13 g, 0.33 mmol, prepared as in Example 8, Step 3-6), 3,3-dimethylcyclohexanaminium chloride (0.068 g, 0.42 mmol), TBTU (0.13 g, 0.42 mmol), and 2 mL of NMP. To this was added Hünig's base (0.11 g, 0.83 mmol). After stirring at RT for 2 h, the mixture was diluted with water and extracted with EtOAc. The combined organic layers were dried and concentrated to give an oil, which was purified via silica gel column chromatography to give the t-Bu protected amide intermediate. To this material, was added 3 mL of TFA and 3 mL of DCM. This mixture was heated at 40° C. for 12 h, then concentrated and purified by silica gel column chromatography (0-8% NH3/MeOH in CH2Cl2) to give (2R)-3-(2-amino-6-o-tolylquinolin-3-yl)-N-(3,3-dimethylcyclohexyl)-2-methylpropanamide as a white solid. MS (ESI, pos. ion) m/z: 430 (M+1).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

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